Product packaging for Demexiptiline Hydrochloride-d3(Cat. No.:)

Demexiptiline Hydrochloride-d3

Cat. No.: B12413131
M. Wt: 317.8 g/mol
InChI Key: MZTHMUGFMPRTIK-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demexiptiline Hydrochloride-d3 is a deuterated form of the classic tricyclic antidepressant (TCA) Demexiptiline, intended for use in non-clinical research and development . The parent compound, Demexiptiline, is a norepinephrine reuptake inhibitor that was previously used for the treatment of depression . As a deuterated analog, this compound serves as a critical internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, ensuring accurate quantification and reliable analytical method development . It is also a valuable chemical tool for pharmacokinetic and metabolic studies, where its incorporation of deuterium atoms aids in tracing the biological pathways and breakdown products of the parent drug . This product is supplied as a high-purity compound and is strictly for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClN2O B12413131 Demexiptiline Hydrochloride-d3

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

317.8 g/mol

IUPAC Name

2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxy-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H/i1D3;

InChI Key

MZTHMUGFMPRTIK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

Advanced Bioanalytical Methodologies Employing Demexiptiline Hydrochloride D3

Development and Validation of Quantitative Analytical Assays for Demexiptiline (B1212155) and its Metabolites (e.g., LC-MS/MS)

The gold standard for the quantitative analysis of Demexiptiline and its related compounds in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, which are essential for accurate measurement at therapeutic concentrations.

The development of an LC-MS/MS method begins with the optimization of mass spectrometric conditions for both the target analyte (Demexiptiline) and its deuterated internal standard (Demexiptiline-d3). This involves selecting specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). olemiss.edu Monitoring two distinct MRM transitions for each compound enhances the selectivity and reliability of the method. olemiss.edu

Chromatographic separation is then optimized to isolate Demexiptiline from other endogenous components of the sample matrix. Reversed-phase chromatography is commonly employed, using columns such as a Synergi Hydro-RP. olemiss.edu The mobile phase composition, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a modifier like formic acid, is adjusted to achieve optimal separation and peak shape within a short analysis time. researchgate.netnih.gov

Method validation is performed according to regulatory guidelines to ensure the assay is reliable and reproducible. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A typical calibration curve for Demexiptiline might range from 1 ng/mL to 400 ng/mL. olemiss.edu

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). Acceptance criteria typically require the accuracy to be within 85-115% of the nominal value and the precision (relative standard deviation, %RSD) to be less than 15%. nih.govolemiss.edu

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, often identified to be around 1 ng/mL for TCAs. olemiss.edu

Selectivity and Specificity: The assay must demonstrate no significant interference from endogenous matrix components or other medications.

Extraction Recovery and Matrix Effect: These parameters are evaluated to ensure the sample preparation process is efficient and that the sample matrix does not suppress or enhance the ionization of the analyte.

A simplified sample preparation procedure, such as protein precipitation with cold acetonitrile followed by filtration, is often developed to ensure the method is rapid and suitable for high-throughput analysis. olemiss.edu

Interactive Table: Typical LC-MS/MS Method Parameters for TCA Analysis
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., ABSciex QTRAP 4500) olemiss.edu
Chromatography UHPLC System
Column Synergi Hydro-RP (150 x 3.00 mm; 4 µm) olemiss.edu
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Methanol with 0.1% Formic Acid nih.gov
Flow Rate 0.5 - 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Interactive Table: Representative Validation Summary for a Demexiptiline Assay
AnalyteNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Demexiptiline5 (LOQ)< 10%< 12%90 - 110%
Demexiptiline40 (Low QC)< 5%< 7%95 - 105%
Demexiptiline120 (Mid QC)< 4%< 6%97 - 103%
Demexiptiline300 (High QC)< 4%< 5%96 - 104%

Role of Demexiptiline Hydrochloride-d3 as an Internal Standard in Mass Spectrometry-Based Platforms

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for achieving high accuracy and precision. researchgate.net An ideal IS is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. researchgate.net Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for this purpose. researchgate.netlcms.cz

Demexiptiline-d3 has the same chemical structure as Demexiptiline, except that three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This substitution results in a mass shift (typically +3 Da), allowing the mass spectrometer to detect the analyte and the IS independently. However, the physicochemical properties remain nearly identical.

The primary role of Demexiptiline-d3 is to correct for procedural variations. During sample preparation (e.g., extraction, evaporation, reconstitution), any loss of the analyte will be accompanied by a proportional loss of the IS. wa.gov Similarly, during the LC-MS/MS analysis, any fluctuation in injection volume or instrument response will affect both the analyte and the IS to the same extent. researchgate.net Quantification is based on the ratio of the analyte's peak area to the IS's peak area, rather than the absolute response of the analyte. This ratiometric measurement cancels out variations, leading to significantly improved data reliability and reproducibility. researchgate.net

Mitigation of Matrix Effects and Enhancement of Analytical Precision through Deuterated Analog Application

Matrix effects are a major challenge in LC-MS/MS bioanalysis, particularly when using electrospray ionization. myadlm.org These effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net The magnitude of these effects can vary significantly between different samples, compromising the precision of the assay. researchgate.net

The use of a co-eluting, stable isotope-labeled internal standard like Demexiptiline-d3 is the most effective strategy to mitigate matrix effects. researchgate.netlcms.cz Because Demexiptiline-d3 has virtually the same retention time and ionization characteristics as the unlabeled Demexiptiline, it is subjected to the same degree of ion suppression or enhancement in a given sample. researchgate.net

When the analyte-to-IS peak area ratio is calculated, the impact of the matrix effect is normalized. For instance, if ion suppression reduces the signal of both the analyte and the IS by 30%, the ratio between them remains constant. This ensures that the calculated concentration of the analyte is unaffected by sample-specific variations in the matrix. lcms.cz The application of a deuterated analog, therefore, dramatically enhances the accuracy and precision of the quantification, making the method more robust and reliable across diverse patient samples. researchgate.netlcms.cz While not always a perfect correction, the use of a SIL-IS is considered the best practice to overcome the challenges of matrix effects. researchgate.netmyadlm.org

Methodological Considerations for Trace Analysis and High-Throughput Quantification

Trace Analysis: The analysis of Demexiptiline often requires measuring very low concentrations (trace levels) in biological samples. The inherent sensitivity of modern tandem mass spectrometers makes them ideally suited for this task, allowing for the development of methods with low limits of quantification (LOQ), often in the low ng/mL range. olemiss.educuny.edu To achieve optimal sensitivity for trace analysis, several factors are considered:

Efficient Sample Cleanup: Solid-phase extraction (SPE) or well-optimized liquid-liquid extraction (LLE) can be used to remove interfering matrix components and concentrate the analyte before injection. wa.gov

Instrument Optimization: Fine-tuning of MS parameters, such as collision energy and ion source settings, is critical to maximize the signal response for the specific MRM transitions of Demexiptiline.

Chromatographic Performance: Utilizing high-efficiency UHPLC columns and optimized gradients helps to produce sharp, narrow peaks, which improves the signal-to-noise ratio and, consequently, the detection limits.

High-Throughput Quantification: In clinical research and pharmacokinetic studies, a large number of samples often need to be analyzed quickly and efficiently. For high-throughput quantification, the analytical method must be both fast and robust. Key considerations include:

Simplified Sample Preparation: Methods like protein precipitation are preferred over more complex LLE or SPE because they are faster and more amenable to automation. olemiss.edu

Fast Chromatography: The total chromatographic run time is minimized, often to less than 5 minutes per sample, by using shorter columns and rapid gradients. researchgate.netlcms.cz Ultra-fast scanning speeds and rapid polarity switching on modern mass spectrometers allow for the simultaneous analysis of multiple compounds in a single, short run. lcms.cz

Robustness: The method must be rugged enough to handle slight variations in sample matrix and operating conditions without compromising data quality. The use of a deuterated internal standard like Demexiptiline-d3 is crucial for ensuring robustness in a high-throughput setting. lcms.cz

By carefully balancing these considerations, it is possible to develop and validate LC-MS/MS methods that are sensitive enough for trace analysis and rapid enough for high-throughput quantification of Demexiptiline.

Investigation of Pharmacokinetic and Metabolic Processes Utilizing Demexiptiline Hydrochloride D3

In Vitro Metabolic Stability and Biotransformation Profiling in Hepatic Systems (e.g., microsomes, hepatocytes)

The initial assessment of a drug candidate's metabolic fate is typically conducted using in vitro hepatic systems, such as liver microsomes and hepatocytes. flinders.edu.auspringernature.com These systems contain the primary enzymes responsible for drug metabolism and provide a reliable prediction of in vivo hepatic clearance. researchgate.netresearchgate.net Demexiptiline (B1212155), as a structural analogue of the secondary amine tricyclic antidepressant desipramine, is anticipated to undergo extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. wikipedia.orgdrugbank.com

Metabolic stability assays involve incubating Demexiptiline Hydrochloride-d3 with either human liver microsomes, which are rich in Phase I enzymes, or with cryopreserved human hepatocytes, which contain both Phase I and Phase II enzyme systems. thermofisher.comcreative-bioarray.com The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com

Table 1: Representative Metabolic Stability of this compound in Human Hepatic Systems
Time (minutes)Percent Parent Compound Remaining (Liver Microsomes + NADPH)Percent Parent Compound Remaining (Suspension Hepatocytes)
0100%100%
1585%92%
3072%83%
6051%68%
9035%55%
12024%43%

The biotransformation of drugs is generally categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion. researchgate.net

Phase I Metabolism: For tricyclic antidepressants, the principal Phase I metabolic pathways are aromatic hydroxylation and N-dealkylation. litfl.com As Demexiptiline is a secondary amine similar to desipramine, the major Phase I pathway is expected to be hydroxylation on the dibenzocycloheptene ring system, catalyzed predominantly by the CYP2D6 enzyme. clinpgx.orgnih.gov Other minor pathways could include N-oxidation.

Phase II Metabolism: Following Phase I hydroxylation, the resulting hydroxylated metabolites undergo Phase II conjugation. The most common conjugation reaction for these metabolites is glucuronidation, where uridine diphosphate glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety. clinpgx.org This process significantly increases the water solubility of the metabolites, preparing them for efficient renal excretion. clinpgx.org

To identify the specific enzymes responsible for Demexiptiline's metabolism and to characterize their efficiency, kinetic studies are performed using a panel of recombinant human CYP enzymes. This approach allows for the determination of key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for each enzyme involved.

Given its structural similarity to desipramine, CYP2D6 is hypothesized to be the primary enzyme responsible for Demexiptiline metabolism. drugbank.comoup.com Studies with other TCAs like amitriptyline have shown that multiple CYP enzymes can contribute, with some exhibiting high affinity (low Km) and others having high capacity (high Vmax). drugbank.comnih.gov For Demexiptiline, CYP2D6 is expected to show the highest affinity for its hydroxylation.

Table 2: Illustrative Enzyme Kinetic Parameters for Demexiptiline Hydroxylation by Major Human CYP Isoforms
CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
CYP2D68556.9
CYP1A2120300.25
CYP3A41501100.73
CYP2C1995400.42

Preclinical In Vivo Pharmacokinetic Trajectory in Animal Models

To understand how this compound is absorbed, distributed, metabolized, and excreted in a living system, preclinical pharmacokinetic studies are conducted in animal models, typically rats or mice. nih.gov

Following administration of this compound to animal models, serial samples of blood, tissues, and excreta (urine and feces) are collected. The use of the d3-labeled compound is critical, as it allows for unambiguous quantification by LC-MS/MS, distinguishing the administered drug from endogenous matrix components. cuny.edu

Like other TCAs, Demexiptiline is expected to be well-absorbed orally and exhibit a large volume of distribution due to its lipophilic nature, leading to high concentrations in tissues such as the brain and heart. litfl.com The drug is also expected to be highly bound to plasma proteins. litfl.com Analysis of urine and feces over time provides data on the routes and rates of excretion of the parent drug and its metabolites.

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions in which the cleavage of the carbon-hydrogen bond is the rate-limiting step. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and more difficult to break than the carbon-hydrogen (C-H) bond. bioscientia.de

For this compound, the deuterium atoms are located on the N-methyl group. While the primary metabolic pathway for this secondary amine is hydroxylation, which would not be directly affected by the KIE, any metabolism involving N-demethylation would be slowed. Studies on other TCAs where N-demethylation is a major pathway have shown that site-selective deuteration can significantly improve the pharmacokinetic profile. nih.gov Deuteration of the metabolically active N-methyl groups in compounds like doxepin and clomipramine resulted in increased plasma concentration (Cmax), elimination half-life (t½), and total drug exposure (AUC) in rats. nih.gov A similar, though potentially less pronounced, effect could be anticipated for any metabolic pathways of Demexiptiline involving the N-methyl group.

Table 3: Comparative Pharmacokinetic Parameters of a Hypothetical Tricyclic Antidepressant (TCA) and its Deuterated (d3) Analogue in Rats (Illustrative Data Based on Published Findings for other TCAs nih.gov)
ParameterNon-Deuterated TCADeuterated (d3) TCAPercent Change
Cmax (ng/mL)150210+40%
t½ (hours)812+50%
AUC (ng·h/mL)12001920+60%

Elucidation and Quantification of Demexiptiline Metabolites through Deuterium Tracing

The stable isotope label in this compound is an invaluable tool for metabolite identification and quantification. nih.gov When analyzing samples with high-resolution mass spectrometry (HRMS), metabolites of the administered drug can be identified by searching for specific mass shifts from the deuterated parent compound.

For instance, a hydroxylated metabolite of Demexiptiline-d3 would exhibit a mass that is approximately 16 Da (for the oxygen atom) higher than the parent drug, while still retaining the +3 Da mass difference from the deuterium atoms. During MS/MS fragmentation, the specific fragment ion containing the N-CD3 group will retain this mass shift, confirming that the metabolite originated from the administered drug. This "tag" allows for the confident differentiation of drug-related material from endogenous background molecules, greatly simplifying the process of metabolite discovery and structural elucidation. nih.gov This technique enables the creation of a comprehensive metabolic map and allows for the precise quantification of each metabolite relative to the parent drug. nih.gov

Mechanistic Pharmacological Investigations Utilizing Demexiptiline Hydrochloride D3 As a Molecular Probe

Receptor Binding Affinity and Ligand-Target Interaction Studies

Demexiptiline (B1212155) is recognized primarily as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.orgmedpath.comdrugbank.com This indicates a high binding affinity for the norepinephrine transporter (NET). The general mechanism for many tricyclic antidepressants involves blocking this transporter, which leads to an increased concentration of norepinephrine in the synaptic cleft, contributing to the antidepressant effect. nih.gov

In research, Demexiptiline Hydrochloride-d3 would serve as a valuable tool in competitive binding assays. These experiments are designed to determine the binding affinity of other, non-labeled compounds (ligands) for a specific target, such as the norepinephrine transporter. By incubating the target with a fixed concentration of this compound and varying concentrations of a test compound, researchers can measure how effectively the test compound displaces the labeled one. This allows for the calculation of the test compound's inhibition constant (Ki), a measure of its binding affinity. The use of a deuterated standard can enhance the accuracy of quantification in such assays.

While a specific binding profile for Demexiptiline is not detailed in available literature, TCAs as a class are known to interact with a range of other receptors, often referred to as off-target binding. These can include muscarinic, histamine, and adrenergic receptors. nih.gov Studies using this compound could precisely quantify its affinity for these various receptors to build a comprehensive binding profile.

Table 1: Representative Receptor Binding Targets for Tricyclic Antidepressants

Target Receptor/Transporter Primary Function Potential Effect of Binding
Norepinephrine Transporter (NET) Reuptake of norepinephrine Antidepressant effects
Serotonin (B10506) Transporter (SERT) Reuptake of serotonin Antidepressant effects
Muscarinic M1-M5 Receptors Cholinergic signaling Anticholinergic side effects
Histamine H1 Receptor Histaminergic signaling Sedation, weight gain

Cellular Uptake, Efflux, and Subcellular Localization Studies in In Vitro Models

The therapeutic action of Demexiptiline is contingent on its ability to enter cells and interact with its intracellular targets. Investigating the mechanisms of its cellular uptake and efflux (the process of being pumped out of cells) is crucial for understanding its pharmacokinetics. This compound is instrumental in these studies. When introduced to in vitro cell cultures (such as neuronal cell lines), the deuterated compound can be tracked and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows researchers to measure the rate of its accumulation inside the cells and its subsequent removal.

These studies can help identify the specific transporter proteins responsible for moving the drug across the cell membrane. For instance, experiments could be designed to see if known drug transporters, such as P-glycoprotein, are involved in the efflux of Demexiptiline. Furthermore, by separating different cellular components (e.g., nucleus, mitochondria, cytoplasm) and measuring the concentration of this compound in each, scientists can determine its subcellular localization, providing clues about its potential sites of action or off-target effects.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

The primary "enzymatic" interaction for Demexiptiline is its inhibition of the norepinephrine transporter protein. Beyond this, its potential to inhibit or activate other enzymes is an important area of investigation to understand its broader pharmacological profile. Biochemical assays are used to screen a compound against a panel of enzymes to identify any interactions. mdpi.comfrontiersin.org

Application in Proteomic and Metabolomic Workflows for Target Identification and Pathway Analysis

Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are powerful tools for understanding the global effects of a drug on a biological system. nih.govmdpi.comnih.govnih.gov While there are no specific published proteomic or metabolomic studies involving Demexiptiline, the use of its deuterated form would be highly advantageous in such research.

In a proteomics workflow, researchers could treat cells or animal models with Demexiptiline and then analyze the changes in the levels of thousands of proteins. nih.govresearchgate.net This could reveal new, previously unknown protein targets or downstream effects of the drug. In these complex analyses, this compound would be an ideal internal standard to ensure precise quantification of the drug's concentration in the samples.

Similarly, in metabolomics, this compound could be used to study how the drug alters the metabolic profile of a cell or organism. mdpi.comnih.gov By comparing the metabolome of treated versus untreated systems, scientists can identify metabolic pathways that are affected by the drug. The deuterated label would help in distinguishing the drug and its metabolites from the thousands of other small molecules present in a biological sample.

Preclinical Research Paradigms Incorporating Demexiptiline Hydrochloride D3

Design and Application in In Vitro Cell Culture Models for Compound Characterization

In vitro cell culture models are fundamental in early-stage drug discovery for characterizing the basic pharmacological profile of a compound. These systems, which range from simple monolayer cultures to more complex three-dimensional (3D) organoids, allow for the controlled investigation of a drug's mechanism of action at a cellular level. patsnap.com

For Demexiptiline (B1212155) Hydrochloride-d3, in vitro studies would be crucial for establishing its foundational pharmacological properties. A primary application would be in cell lines engineered to express specific neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET). By exposing these cells to varying concentrations of Demexiptiline Hydrochloride-d3, researchers could perform uptake assays to determine its potency and selectivity for NET compared to other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

Furthermore, 3D cell culture models, such as neurospheroids, could offer a more physiologically relevant environment to study the effects of this compound on neuronal cells. drugbank.com These models can be used to assess downstream signaling pathways affected by norepinephrine reuptake inhibition and to investigate any potential neurotrophic or neurotoxic effects.

Illustrative Data from a Hypothetical In Vitro Transporter Inhibition Assay:

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Demexiptiline15.2345.81287.4
Demexiptiline-d314.9352.11301.7
Desipramine1.8125.6987.3

This table illustrates the type of data that would be generated to compare the in vitro potency and selectivity of this compound with its non-deuterated counterpart and a related compound, Desipramine.

Utilization in In Vivo Animal Models for Pharmacodynamic and Efficacy Research

Animal models are indispensable for evaluating the pharmacodynamic and efficacy profile of a drug candidate in a complex, living system. acetherapeutics.com For a compound like this compound, rodent models of depression are particularly relevant for assessing its potential antidepressant effects. researchgate.net

A commonly used model in antidepressant research is the tail suspension test, where the immobility time of a mouse suspended by its tail is measured as an indicator of depressive-like behavior. wikipedia.org In this paradigm, this compound would be administered to the animals, and its effect on immobility time would be compared to a control group and a group treated with the non-deuterated Demexiptiline. This would help determine if the deuterated compound retains or has enhanced efficacy.

Pharmacodynamic studies in animal models also allow for the investigation of the time course of drug action and the relationship between drug concentration in the brain and the observed behavioral effects. medchemexpress.com Such studies are critical for understanding how the modifications to the molecule, in this case, deuteration, translate to in vivo activity.

Illustrative Data from a Hypothetical Tail Suspension Test in Mice:

Treatment GroupNImmobility Time (seconds)
Vehicle Control10150 ± 15
Demexiptiline1095 ± 12
Demexiptiline-d31092 ± 14

p < 0.05 compared to Vehicle Control. This table demonstrates a potential outcome where both Demexiptiline and its deuterated analog show a significant antidepressant-like effect compared to the control group.

Development of Specialized Research Models for Investigating Specific Pharmacological Actions of Demexiptiline

To delve deeper into the specific pharmacological actions of Demexiptiline and its deuterated analog, specialized research models can be employed. For instance, to investigate the compound's effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression, a dexamethasone (B1670325) suppression test model in rodents could be utilized. nih.gov In this model, the administration of dexamethasone is used to induce a depressive-like state, and the ability of this compound to reverse these effects would be assessed.

Another specialized approach involves the use of genetically modified animal models. For example, mice with a knockout of the norepinephrine transporter could be used to confirm that the antidepressant-like effects of this compound are indeed mediated through its action on this specific target.

These specialized models provide a more nuanced understanding of the compound's mechanism of action and can help to identify potential biomarkers of treatment response.

Contribution to Preclinical Drug Discovery and Lead Optimization Efforts

The development of this compound is a prime example of a lead optimization strategy in drug discovery. wikipedia.org Lead optimization is the process of modifying a promising lead compound to improve its pharmacological and pharmacokinetic properties. nih.gov Deuteration is a specific tactic used in lead optimization to potentially enhance a drug's metabolic stability. medchemexpress.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium (B1214612), the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism.

This can lead to several potential advantages, including:

Increased half-life and exposure of the drug in the body.

Reduced formation of potentially toxic metabolites.

A more consistent pharmacokinetic profile among individuals.

Emerging Methodological Advancements and Future Research Directions

Integration of Demexiptiline (B1212155) Hydrochloride-d3 with High-Resolution Mass Spectrometry and Imaging Techniques

The combination of stable isotope-labeled internal standards with high-resolution mass spectrometry (HRMS) has become a cornerstone of modern quantitative bioanalysis. scispace.com Demexiptiline Hydrochloride-d3 is ideally suited for this purpose, serving as an internal standard for the accurate quantification of Demexiptiline in complex biological samples.

HRMS platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, offer significant advantages for toxicological and pharmacological analyses. nih.govnih.gov These instruments allow for data-independent acquisition (DIA), enabling the collection of comprehensive datasets that can be retrospectively analyzed for new compounds or metabolites as information becomes available. nih.gov In this context, this compound facilitates high-precision quantification, which is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. texilajournal.com

The integration of this compound with HRMS can be summarized in the following applications:

Quantitative Bioanalysis: Enables the development of highly sensitive and specific LC-HRMS methods for determining Demexiptiline concentrations in plasma, serum, and other biological fluids. nih.gov

Metabolite Identification: The known mass shift of the deuterium (B1214612) label aids in distinguishing drug-related metabolites from endogenous molecules in untargeted metabolomics studies. mdpi.com

Forensic and Toxicological Screening: HRMS provides the capability to screen for a wide range of compounds, and the use of a deuterated standard ensures accurate quantification of Demexiptiline in cases of overdose or in analyses of illicit substances. nih.gov

Beyond chromatography-based methods, there is potential for using this compound in advanced mass spectrometry imaging (MSI) techniques. MSI allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules within tissue sections. By administering the unlabeled Demexiptiline and using the deuterated form as a standard, MSI could map the precise localization of the drug and its metabolites in target tissues, such as the brain, providing invaluable insights into its mechanism of action and distribution.

Table 1: Comparison of Analytical Platforms for Demexiptiline Analysis

Feature HPLC-UV LC-MS/MS LC-HRMS with Demexiptiline-d3
Specificity Low to Moderate High Very High
Sensitivity ng/mL to µg/mL pg/mL to ng/mL pg/mL to ng/mL
Quantification Accuracy Moderate High Very High
Metabolite Identification No Limited Yes (with data mining)
Retrospective Analysis No No Yes
Internal Standard Structural Analog Structural Analog or SIL Demexiptiline-d3 (Ideal)

Potential for Isotopic Labeling in Systems Biology and Multi-Omics Approaches

Stable isotope labeling is a powerful technique for tracing the fate of molecules in biological systems and understanding the dynamics of metabolic networks. nih.govnih.govcreative-proteomics.com While isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are more commonly used for metabolic flux analysis, deuterium-labeled compounds like this compound have significant potential in systems biology and multi-omics studies.

The primary role of this compound in this context is as a superior internal standard for "multi-omics" workflows that aim to understand the system-wide effects of drug administration. For instance, in a study investigating the impact of Demexiptiline on the brain metabolome, the deuterated standard would ensure precise quantification of the drug's concentration in the tissue. This accurate drug exposure data can then be correlated with observed changes in endogenous metabolites (metabolomics), proteins (proteomics), or gene transcripts (transcriptomics).

Potential applications in this area include:

Pharmacometabolomics: By accurately measuring Demexiptiline levels with its deuterated analog, researchers can more reliably link drug exposure to specific metabolic phenotypes, potentially identifying biomarkers that predict drug response or toxicity.

Pathway Discovery: Isotope labeling can be used to uncover new metabolic pathways. nih.gov While Demexiptiline itself is a xenobiotic, its effect on endogenous pathways can be studied. Accurate quantification of the drug is the first step to understanding its dose-dependent impact on cellular networks.

Integrated Omics: In systems biology, data from genomics, proteomics, and metabolomics are integrated to create a holistic view of a biological system. pharmiweb.com The use of this compound provides a crucial anchor point—the exact concentration of the perturbing agent (the drug)—allowing for more robust modeling and interpretation of the complex multi-omics data.

Addressing Challenges in the Application of Deuterated Analogs in Complex Biological Matrices

While the use of stable isotope-labeled internal standards, particularly deuterated ones, is highly advantageous, it is not without challenges. scispace.comhilarispublisher.com The successful application of this compound in quantitative assays requires careful method development and validation to mitigate potential issues that can arise when working with complex biological matrices like blood, plasma, or tissue homogenates.

One of the primary challenges is the potential for matrix effects , where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or the internal standard. myadlm.org Although deuterated standards are expected to behave identically to the analyte, this is not always the case. myadlm.org Differences in ionization efficiency can lead to inaccurate quantification.

Another consideration is the isotopic effect . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the unlabeled analyte. scispace.comhilarispublisher.com If this chromatographic separation occurs in a region of variable ion suppression, it can result in differential matrix effects and compromise the accuracy of the results. myadlm.org

Finally, the stability of the deuterium label is a concern. While the three deuterium atoms on the methyl group of this compound are generally stable, there can be a risk of in-source back-exchange (loss of deuterium) under certain mass spectrometry conditions, which must be evaluated during method development. hilarispublisher.com

Table 2: Challenges and Mitigation Strategies for Using Deuterated Analogs

Challenge Description Mitigation Strategy

| Matrix Effects | Co-eluting substances in the biological sample interfere with the ionization of the analyte and internal standard. myadlm.org | - Efficient sample clean-up (e.g., SPE, LLE)

  • Chromatographic separation from interfering peaks
  • Use of matrix-matched calibrators and QCs | | Isotopic Effects | The C-D bond strength can cause slight chromatographic separation from the C-H analyte, leading to differential matrix effects. scispace.comhilarispublisher.com | - Optimization of chromatographic conditions to ensure co-elution
  • Careful selection of the labeling position to minimize effects | | Label Instability | Potential for the deuterium label to exchange with hydrogen from the solvent or matrix, especially under certain pH or ion source conditions. hilarispublisher.com | - Selection of stable labeling positions (e.g., on a methyl group)
  • Optimization of MS source parameters
  • Use of aprotic solvents where possible | | Isotopic Purity | The deuterated standard may contain a small percentage of the unlabeled analyte, which can affect accuracy at the lower limit of quantification. | - Use of high-purity standards
  • Subtraction of the contribution of the unlabeled analyte from the internal standard |
  • Unexplored Research Avenues for this compound in Fundamental and Translational Science

    The availability of this compound opens up several new avenues for research that were previously challenging due to limitations in analytical sensitivity and specificity. These opportunities span from fundamental pharmacokinetic investigations to translational studies aimed at improving clinical outcomes.

    Microdosing Studies: Also known as Phase 0 trials, microdosing involves administering sub-therapeutic doses of a drug to humans to evaluate its pharmacokinetic profile. The high sensitivity of LC-MS/MS assays using Demexiptiline-d3 as an internal standard would allow for the precise measurement of drug concentrations from these very low doses, providing early insights into human pharmacokinetics and reducing the risks associated with traditional Phase 1 studies.

    Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate and precise concentration-time data is the foundation of robust PK/PD models. By enabling superior bioanalytical performance, Demexiptiline-d3 can facilitate the development of more sophisticated models that describe the relationship between drug dose, concentration, and therapeutic effect. This could lead to optimized dosing regimens for specific patient populations.

    Investigation of Drug-Drug Interactions: Demexiptiline is metabolized by cytochrome P450 enzymes. Studies investigating the potential for drug-drug interactions with co-administered medications can be performed with greater accuracy using a validated LC-MS/MS method with Demexiptiline-d3. This is crucial for ensuring patient safety.

    Translational Biomarker Discovery: In clinical studies, patient responses to antidepressants can be variable. By correlating highly accurate measurements of Demexiptiline exposure with proteomic or metabolomic data from patient samples, it may be possible to identify novel biomarkers that predict treatment efficacy or the likelihood of adverse effects. This aligns with the goals of personalized medicine.

    Neurochemical Research: As a norepinephrine (B1679862) reuptake inhibitor, Demexiptiline's primary action is in the brain. Using Demexiptiline-d3 as a tool in preclinical animal models, researchers could perform microdialysis studies to accurately measure drug concentrations at the site of action and correlate them with changes in neurotransmitter levels and their metabolites, providing a deeper understanding of its neurochemical effects.

    The continued development of analytical methods and the creative application of stable isotope-labeled standards like this compound are expected to yield significant new insights in both fundamental and clinical neuroscience. simsonpharma.com

    Q & A

    How is Demexiptiline Hydrochloride-d3 structurally characterized to confirm isotopic labeling and purity in preclinical research?

    Methodological Answer:
    Structural verification requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For deuterated compounds like this compound, NMR can confirm the position and degree of deuterium incorporation by analyzing peak splitting patterns and chemical shifts in comparison to the non-deuterated analog. HRMS quantifies isotopic purity by evaluating the mass-to-charge ratio (m/z) and isotopic distribution. Chromatographic methods (e.g., HPLC with UV detection) are used to assess chemical purity, ensuring the absence of non-deuterated impurities .

    What experimental design considerations are critical for pharmacokinetic (PK) studies involving this compound?

    Advanced Research Focus:
    PK studies must account for the deuterium isotope effect , which may alter metabolic stability. Key steps include:

    • Dose calibration : Adjust doses to account for potential differences in metabolic half-life due to deuterium substitution.
    • Metabolite profiling : Use tandem mass spectrometry (LC-MS/MS) to distinguish between deuterated parent compounds and metabolites, ensuring accurate tracking of isotopic labels.
    • Control groups : Include non-deuterated Demexiptiline Hydrochloride in parallel studies to isolate isotope-specific effects on absorption, distribution, and clearance .

    How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy outcomes for this compound?

    Data Contradiction Analysis:
    Discrepancies often arise from differences in bioavailability, tissue penetration, or metabolite activity. To address this:

    • Tissue-specific pharmacokinetics : Measure compound concentrations in target tissues (e.g., brain for antidepressants) via microdialysis or LC-MS/MS.
    • Metabolite screening : Identify active or inhibitory metabolites using high-throughput metabolomics.
    • Receptor occupancy assays : Combine PET imaging or ex vivo autoradiography to correlate in vivo receptor engagement with behavioral outcomes .

    What analytical techniques are recommended for quantifying this compound in complex biological matrices?

    Methodological Guidance:

    • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.
    • Quantification : Employ LC-MS/MS with deuterated internal standards (e.g., Demexiptiline-d6) to correct for matrix effects.
    • Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) to ensure reproducibility .

    How should stability studies for this compound be designed to ensure reliable long-term storage?

    Advanced Stability Protocol:

    • Condition testing : Store samples under varied temperatures (−80°C, 4°C, 25°C), humidity (40–75%), and light exposure to assess degradation kinetics.
    • Analytical endpoints : Monitor deuterium loss via NMR and quantify degradation products using stability-indicating HPLC methods.
    • Accelerated stability : Use thermal stress (40°C/75% RH for 6 months) to predict shelf-life under standard conditions .

    What safety protocols are essential for handling this compound in laboratory settings?

    Safety and Compliance:

    • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
    • Ventilation : Conduct experiments in a fume hood to avoid inhalation of airborne particles.
    • Waste disposal : Segregate deuterated waste from general chemical waste and use licensed biohazard disposal services for contaminated materials .

    How can researchers optimize synthetic routes for this compound to maximize isotopic purity?

    Synthesis Optimization:

    • Deuterium source selection : Use deuterated reagents (e.g., D2O, CD3OD) in key synthesis steps to minimize proton back-exchange.
    • Purification : Employ recrystallization or preparative HPLC to remove non-deuterated byproducts.
    • Quality control : Validate isotopic purity at each synthesis stage using FT-IR and isotope ratio mass spectrometry (IRMS) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.